molecular formula C13H9NO2 B3022385 Methyl 6-cyanonaphthalene-2-carboxylate CAS No. 5088-91-5

Methyl 6-cyanonaphthalene-2-carboxylate

Cat. No. B3022385
CAS RN: 5088-91-5
M. Wt: 211.22 g/mol
InChI Key: YACGNGQPYPCGOL-UHFFFAOYSA-N
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Patent
US06258822B1

Procedure details

A suspension of Example 8C (31 g, 135 mmole) in trimethyl phosphate (450 mL) was treated with triphosgenie (27 g, 136 mmole), stirred for 20 min at room temperature and heated in an oil bath at 80° C. for 1 h. The product precipated from the solution while cooling to room temperature. The thick slutty was treated with water and filtered, and the white solid was thoroughly washed with water and dried under vacuum to provide 26.3 g of the title compound.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([C:14]([O:16][CH3:17])=[O:15])[CH:8]=[CH:7]2)=O.O>P(OC)(OC)(OC)=O>[C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([C:14]([O:16][CH3:17])=[O:15])[CH:8]=[CH:7]2)#[N:1]

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
NC(=O)C=1C=C2C=CC(=CC2=CC1)C(=O)OC
Name
Quantity
450 mL
Type
solvent
Smiles
P(=O)(OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath at 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the white solid was thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C=1C=C2C=CC(=CC2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.